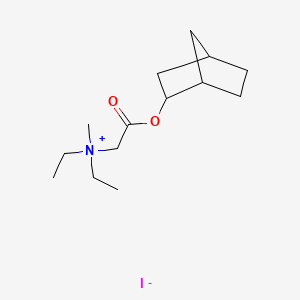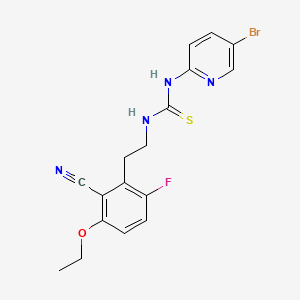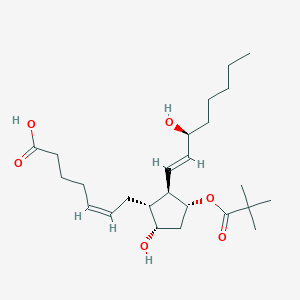
Dinoprost 11-pivalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dinoprost 11-pivalate is a synthetic derivative of prostaglandin F2 alpha. It is a compound with significant biological activity, primarily used in veterinary medicine for its luteolytic properties, which means it can cause the regression of the corpus luteum. This compound is known for its role in reproductive management in animals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dinoprost 11-pivalate involves the esterification of Dinoprost (prostaglandin F2 alpha) with pivalic acid. The reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Dinoprost 11-pivalate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The ester group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
Dinoprost 11-pivalate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and other organic reactions.
Biology: The compound is used to study the physiological effects of prostaglandins on reproductive tissues.
Medicine: In veterinary medicine, it is used to manage reproductive cycles in livestock.
Industry: The compound is used in the production of pharmaceuticals and other biologically active compounds.
Mecanismo De Acción
Dinoprost 11-pivalate exerts its effects by interacting with prostaglandin receptors in the target tissues. The compound binds to these receptors, triggering a cascade of intracellular events that lead to the desired biological response. In the case of its luteolytic action, this compound induces the regression of the corpus luteum by increasing the levels of intracellular calcium, which activates enzymes that degrade the luteal tissue.
Comparación Con Compuestos Similares
Similar Compounds
Dinoprost: The parent compound of Dinoprost 11-pivalate, used for similar applications.
Dinoprost tromethamine: Another derivative of Dinoprost, used for its vasodilatory and uterotonic properties.
Dinoprostone: A naturally occurring prostaglandin E2, used to induce labor and manage postpartum hemorrhage.
Uniqueness
This compound is unique due to its esterified form, which enhances its stability and bioavailability compared to its parent compound, Dinoprost. This modification allows for more controlled and prolonged biological effects, making it particularly useful in veterinary applications.
Propiedades
Número CAS |
135273-43-7 |
|---|---|
Fórmula molecular |
C25H42O6 |
Peso molecular |
438.6 g/mol |
Nombre IUPAC |
(Z)-7-[(1R,2R,3R,5S)-3-(2,2-dimethylpropanoyloxy)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C25H42O6/c1-5-6-9-12-18(26)15-16-20-19(13-10-7-8-11-14-23(28)29)21(27)17-22(20)31-24(30)25(2,3)4/h7,10,15-16,18-22,26-27H,5-6,8-9,11-14,17H2,1-4H3,(H,28,29)/b10-7-,16-15+/t18-,19+,20+,21-,22+/m0/s1 |
Clave InChI |
JSAMXGHWFUHFCK-LNNPJEBOSA-N |
SMILES isomérico |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)OC(=O)C(C)(C)C)O |
SMILES canónico |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)OC(=O)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


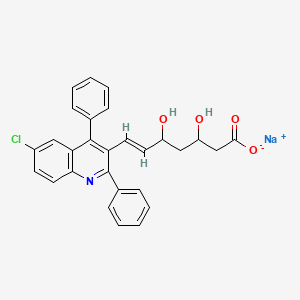
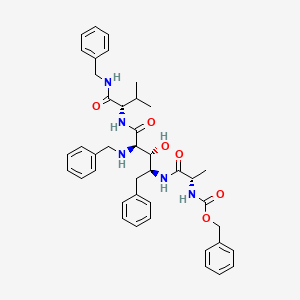
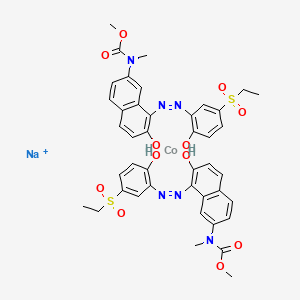
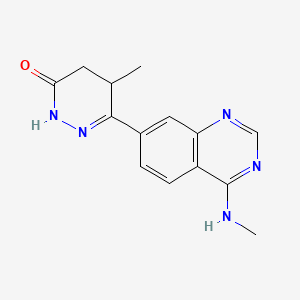

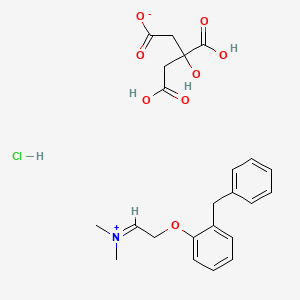



![2-(benzylamino)-N-[2-[3-[2-[[2-(benzylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide;oxalic acid](/img/structure/B12731461.png)
